CAY10506

説明

Synthesis Analysis

The synthesis of this compound involves novel approaches to incorporate the antioxidant properties of alpha-lipoic acid with the biological activity of thiazolidinediones. Venkatraman et al. (2004) prepared derivatives of alpha-lipoic acid, with the prototype compound showing potent activation of peroxisome proliferator-activated receptor gamma (PPARgamma) and modest activation of PPARalpha (Venkatraman et al., 2004). These compounds were synthesized to target inflammatory skin diseases, showing the complex synthesis pathway that allows for specific targeting of biological pathways.

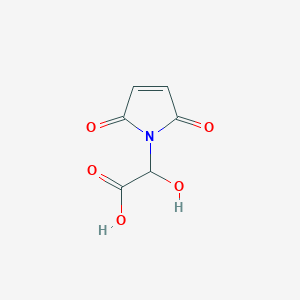

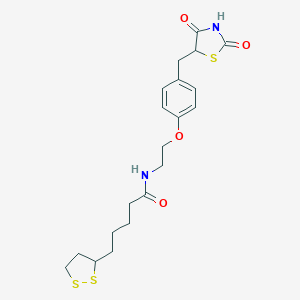

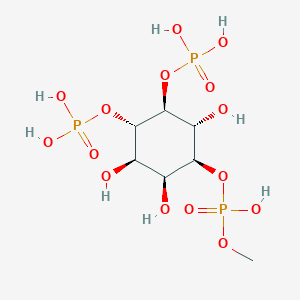

Molecular Structure Analysis

The molecular structure of thiazolidinediones, including the compound , is critical for their function as PPARgamma activators. The presence of the 1,2-dithiolane ring (alpha-lipoic acid component) and the thiazolidinedione core contributes to their antioxidative and anti-inflammatory properties. The design of such molecules aims to optimize their interaction with biological targets, enhancing their therapeutic potential.

Chemical Reactions and Properties

Thiazolidinediones undergo various chemical reactions based on their functional groups. The compound's interaction with PPARgamma receptors involves binding to the receptor's ligand-binding domain, triggering a conformational change that regulates the expression of genes involved in glucose and lipid metabolism. The specific chemical properties of these compounds, such as their solubility and stability, are tailored to improve their bioavailability and efficacy.

Physical Properties Analysis

The physical properties of thiazolidinediones, including solubility, melting point, and molecular weight, play a crucial role in their pharmacokinetics and pharmacodynamics. Compounds like BP-1017, a water-soluble derivative of the prototype, show significant anti-inflammatory effects due to their optimized physical properties, allowing for better absorption and interaction with biological targets (Venkatraman et al., 2004).

科学的研究の応用

PPARγアゴニスト

CAY10506は、PPARγアゴニスト です。 PPARγ(ペルオキシソーム増殖剤活性化受容体ガンマ)は、グルコース代謝および脂質恒常性を制御する核転写因子です 。そのため、this compoundは代謝性疾患の研究において潜在的に有用です。

糖尿病治療薬研究

This compoundは、リポ酸とTZDのハイブリッド誘導体です 。チアゾリジンジオン(TZD)は、抗糖尿病薬の一種です。 これは、this compoundが新しい抗糖尿病薬の研究開発に使用できることを示唆しています 。

細胞死の誘導

This compoundは、インビトロでPPARγ依存的な方法で細胞死を誘導できます 。 この特性は、特に癌細胞の細胞死を誘導することを目的とした治療法の研究において、癌研究に役立ちます 。

ROS産生

This compoundは、ROS(活性酸素種)の産生を誘導できます 。ROSは、酸素を含む化学的に反応性の高い分子であり、その産生は細胞における酸化ストレスにつながる可能性があります。 This compoundのこの特性は、さまざまな疾患における酸化ストレスの役割の研究に役立ちます 。

放射線増感効果

This compoundは、放射線増感効果を示し、γ線照射誘導アポトーシスおよびカスパーゼ3を介したポリ(ADPリボース)ポリメラーゼ(PARP)の切断を強化します 。 これは、this compoundが癌の放射線療法に関連する研究に使用できることを示唆しています

作用機序

Target of Action

CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .

Mode of Action

This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Biochemical Pathways

The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .

生化学分析

Biochemical Properties

CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Metabolic Pathways

This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWFJOXRKJFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433299 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292615-75-9 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)